N-tert-Butyl-3-methoxybenzamide CAS number and properties
N-tert-Butyl-3-methoxybenzamide CAS number and properties
CAS Number: 49834-28-8
This technical guide provides a comprehensive overview of N-tert-Butyl-3-methoxybenzamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, potential biological activities, and safety information.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 49834-28-8 | [1] |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Note: The absence of specific melting and boiling points in the literature suggests that this compound may be primarily used as an intermediate in synthesis rather than a final product with extensively characterized physical properties. For the related compound, N-tert-butylbenzamide, a melting point of 133-135 °C has been reported.[3]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-tert-Butyl-3-methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.34-7.25 (m, 2H), 7.20 (d, J = 7.6 Hz, 1H), 7.03-6.96 (m, 1H), 6.01 (s, 1H), 3.82 (s, 3H), 1.46 (s, 9H).[4]
¹³C NMR (100 MHz, CDCl₃): δ 166.6, 159.7, 137.3, 129.3, 118.5, 113.8, 111.9, 55.2, 51.6, 28.8.[4]
Mass Spectrometry
While a full mass spectrum is not available, fragmentation patterns of similar compounds suggest that a prominent peak for the tert-butyl cation (m/z = 57) would be expected.
Synthesis of N-tert-Butyl-3-methoxybenzamide
Several synthetic routes can be employed for the preparation of N-tert-Butyl-3-methoxybenzamide. A general and widely applicable method is the acylation of tert-butylamine with 3-methoxybenzoyl chloride.
Experimental Protocol: Acylation of tert-Butylamine
This protocol is a general procedure adapted for the synthesis of N-tert-Butyl-3-methoxybenzamide.
Materials:
-
3-methoxybenzoyl chloride
-
tert-Butylamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
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In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Add the tert-butylamine solution dropwise to the cooled 3-methoxybenzoyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-tert-Butyl-3-methoxybenzamide.
Caption: Proposed synthesis workflow for N-tert-Butyl-3-methoxybenzamide.
Potential Biological Activities
While specific biological studies on N-tert-Butyl-3-methoxybenzamide are limited, research on the closely related compound, 3-methoxybenzamide (3-MBA), suggests potential therapeutic applications. It is important to note that the biological activities of N-tert-Butyl-3-methoxybenzamide are inferred from these studies and require experimental validation.
ADP-Ribosyltransferase Inhibition
3-Methoxybenzamide is a known inhibitor of ADP-ribosyltransferases (ADPRTs), a family of enzymes involved in various cellular processes, including DNA repair and cell signaling.[5][6] Inhibition of these enzymes has been a target for cancer therapy. The IC₅₀ of benzamide, a related compound, for poly(ADP-ribose) polymerase is 3.3 µM.[5]
Anti-inflammatory and Analgesic Properties
Derivatives of benzamide have been investigated for their anti-inflammatory and analgesic properties.[7][8] The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.
Interaction with FtsZ Protein
Studies on 3-methoxybenzamide have shown that it can inhibit cell division in bacteria, such as Bacillus subtilis, by targeting the FtsZ protein.[9][10] FtsZ is a crucial protein that forms a ring structure at the site of cell division. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death, making it an attractive target for novel antibiotics.
Caption: Postulated mechanism of action on the FtsZ pathway.
Experimental Protocols for Biological Assays
The following are general protocols for assays that could be used to evaluate the biological activity of N-tert-Butyl-3-methoxybenzamide, based on the activities of related compounds.
ADP-Ribosyltransferase (ADPRT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ADPRT enzymes.
-
Prepare a reaction mixture containing ADPRT enzyme, NAD⁺ (the substrate), and a suitable acceptor protein or DNA.
-
Add varying concentrations of N-tert-Butyl-3-methoxybenzamide to the reaction mixture.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and quantify the amount of ADP-ribosylation, for example, by using a labeled NAD⁺ substrate and measuring the incorporation of the label into the acceptor molecule.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard model to assess the anti-inflammatory potential of a compound.
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Administer N-tert-Butyl-3-methoxybenzamide orally or intraperitoneally to a group of rodents (e.g., rats or mice).
-
After a set period, induce inflammation by injecting carrageenan into the paw of the animals.
-
Measure the paw volume at regular intervals after the carrageenan injection.
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Compare the increase in paw volume in the treated group to a control group that received a vehicle. A reduction in paw edema indicates anti-inflammatory activity.
In Vivo Analgesic Activity Assay (Acetic Acid-Induced Writhing Test)
This model is used to screen for peripheral analgesic activity.
-
Administer N-tert-Butyl-3-methoxybenzamide to a group of mice.
-
After a defined period, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).
-
Count the number of writhes over a specific time period.
-
Compare the number of writhes in the treated group to a control group. A reduction in the number of writhes suggests analgesic activity.
Safety and Handling
While a specific safety data sheet (SDS) for N-tert-Butyl-3-methoxybenzamide is not widely available, general precautions for handling laboratory chemicals should be followed.[3][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
References
- 1. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]




